molecular formula C16H22N2O8 B10818507 Propargyl-O-C1-amido-PEG2-C2-NHS ester

Propargyl-O-C1-amido-PEG2-C2-NHS ester

Cat. No.: B10818507
M. Wt: 370.35 g/mol
InChI Key: XPZCDKUNWPDACM-UHFFFAOYSA-N
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Description

Contextualization of Bifunctional Linkers in Chemical Biology and Materials Science Research

Bifunctional linkers are chemical reagents that contain at least two reactive groups, allowing for the covalent bonding of two or more molecules. gbiosciences.com They are broadly categorized into homobifunctional and heterobifunctional crosslinkers. Homobifunctional linkers have identical reactive groups and are typically used in one-step reactions, which can sometimes lead to undesirable polymerization or self-conjugation. gbiosciences.comthermofisher.com

In contrast, heterobifunctional crosslinkers feature two distinct reactive moieties. scbt.comcreative-biolabs.com This inherent asymmetry allows for sequential, controlled reactions, minimizing unwanted side products and enabling the precise assembly of complex molecular architectures. gbiosciences.comthermofisher.com This level of control is crucial in numerous research areas, including:

Protein-protein interaction studies: Mapping the spatial arrangement and interactions of proteins within cellular pathways. scbt.com

Antibody-drug conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. medchemexpress.combiocat.comglpbio.com

Biomolecule immobilization: Attaching proteins, peptides, or nucleic acids to surfaces for applications in biosensors, diagnostic assays, and affinity chromatography. scbt.com

Development of novel biomaterials: Creating functionalized materials with specific biological properties. scbt.com

The strategic design of a heterobifunctional crosslinker, including the choice of reactive groups and the nature of the spacer arm connecting them, dictates its utility and effectiveness in these diverse applications. cyanagen.com

Design Rationale and Functional Architecture of Propargyl-O-C1-amido-PEG2-C2-NHS Ester

ComponentChemical GroupFunction
Propargyl Moiety Alkyne (HC≡C-CH₂-)Bio-orthogonal ligation via "click chemistry"
NHS Ester N-Hydroxysuccinimide EsterAmine-reactive group for forming stable amide bonds
PEG Spacer Polyethylene (B3416737) GlycolEnhances solubility and provides a flexible linker

Significance of Propargyl Moiety in Bio-orthogonal Ligation

The terminal alkyne of the propargyl group (HC≡C-CH₂-) is a key feature of this crosslinker, enabling its participation in bio-orthogonal ligation reactions. wikipedia.org Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent example of such a reaction involving a propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.combroadpharm.com

This reaction allows for the highly specific and efficient coupling of the propargyl-functionalized molecule with a molecule containing an azide (B81097) group, forming a stable triazole linkage. broadpharm.com The propargyl group's small size and relative inertness in biological systems make it an ideal "handle" for these types of conjugations. nih.govnih.gov This methodology has been widely adopted for applications such as:

Labeling and tracking of biomolecules in living cells.

Synthesis of complex bioconjugates. nih.gov

Development of prodrugs that can be activated at a specific site. ed.ac.uk

The ability to introduce a propargyl group into a molecule opens up a vast array of possibilities for subsequent modification and analysis. nih.govmdpi.com

Role of N-Hydroxysuccinimide (NHS) Ester for Amine Reactivity

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary and secondary amines. lumiprobe.comglenresearch.com This reactivity is fundamental to the utility of this compound as a crosslinker. Amines are abundant in biological molecules, most notably as the N-terminal α-amino group of proteins and the ε-amino group of lysine (B10760008) residues. lumiprobe.comtocris.com

The reaction between an NHS ester and an amine results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com This reaction proceeds efficiently under physiological to slightly alkaline pH conditions (typically pH 7.2-8.5). tocris.comthermofisher.com The stability of the resulting amide bond ensures the formation of a permanent and robust linkage between the crosslinker and the target molecule. glenresearch.com

While NHS esters are primarily reactive towards amines, some reactivity with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, has been reported, particularly depending on pH and neighboring amino acids. nih.gov However, for most bioconjugation applications, the reaction with primary amines is the predominant and desired pathway. nih.gov

Influence of Polyethylene Glycol (PEG) Spacer on Linker Properties and Conjugate Behavior

The central component of the crosslinker is a short, discrete-length polyethylene glycol (PEG) spacer. PEG is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). chempep.com The inclusion of a PEG spacer in a crosslinker offers several significant advantages:

Enhanced Solubility: PEG is highly hydrophilic and water-soluble, which can impart these properties to the molecules it is attached to. chempep.comthermofisher.com This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving their handling in aqueous buffers. thermofisher.com

Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.comthermofisher.com

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain can help to minimize steric hindrance between the conjugated molecules, allowing them to maintain their native conformations and biological activities. chempep.comnih.gov

Defined Spacer Length: The use of a discrete PEG linker, in this case containing two ethylene glycol units, provides a defined and known distance between the conjugated molecules. thermofisher.com This allows for precise control over the spatial relationship in the final conjugate.

Overview of Research Paradigms Utilizing this compound

The unique combination of a bio-orthogonal propargyl group, an amine-reactive NHS ester, and a hydrophilic PEG spacer makes this compound a valuable tool in a variety of research paradigms. Its primary application lies in the field of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker. medchemexpress.combiocat.comglpbio.com

In a typical ADC synthesis using this crosslinker, the NHS ester end would first be reacted with lysine residues on a monoclonal antibody. The resulting antibody-linker conjugate, now bearing a terminal propargyl group, can then be attached to an azide-modified cytotoxic drug via a copper-catalyzed "click" reaction. This two-step, sequential approach allows for precise control over the conjugation process.

Beyond ADCs, the heterobifunctional nature of this linker lends itself to a wide range of other applications, including:

Surface functionalization: Immobilizing proteins or peptides onto surfaces for biosensor development.

Fluorescent labeling: Attaching a fluorescent dye containing an azide group to a protein of interest.

Generation of complex bioconjugates: Linking two different proteins or a protein and a nucleic acid.

The versatility of this compound continues to make it a relevant and powerful tool for researchers at the interface of chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19)

InChI Key

XPZCDKUNWPDACM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthetic Methodologies for Propargyl O C1 Amido Peg2 C2 Nhs Ester and Analogues

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of Propargyl-O-C1-amido-PEG2-C2-NHS ester reveals a convergent synthetic strategy. The molecule can be disconnected at the amide and ester bonds, identifying three key building blocks: a propargyl-containing amine, a PEGylated dicarboxylic acid derivative, and N-hydroxysuccinimide.

A primary disconnection is made at the NHS ester, leading to the corresponding carboxylic acid, Propargyl-O-C1-amido-PEG2-C2-carboxylic acid. A second disconnection at the amide bond then separates the propargyl-containing fragment from the PEGylated spacer. This leads to two key intermediates: propargylamine (B41283) and a PEGylated dicarboxylic acid anhydride (B1165640) or a related activated derivative.

The core intermediates in the synthesis of this compound and its analogues are:

Propargylamine: This provides the terminal alkyne functionality necessary for click chemistry reactions.

PEGylated diacid/anhydride: A short-chain polyethylene (B3416737) glycol (PEG) derivative with terminal carboxylic acid groups or an anhydride. This component acts as a hydrophilic spacer. For the target molecule, a PEG2 derivative such as diglycolic anhydride is a suitable precursor.

N-hydroxysuccinimide (NHS): This is used to activate the terminal carboxylic acid for efficient reaction with primary amines.

The general synthetic approach involves the initial reaction of propargylamine with the PEGylated diacid anhydride to form an amide bond and a terminal carboxylic acid. This is followed by the esterification of the terminal carboxylic acid with N-hydroxysuccinimide to generate the active NHS ester.

Precursor Synthesis Pathways for Propargyl and PEG Moieties

The synthesis of the necessary precursors, the propargyl and PEG moieties, can be achieved through various established chemical routes.

The propargyl moiety is typically introduced using commercially available propargyl alcohol or propargyl bromide. mdpi.comacs.org For the synthesis of the target linker, propargylamine is the direct precursor. Propargylamine can be synthesized from propargyl chloride or bromide via nucleophilic substitution with an amine source like ammonia (B1221849) or through the Gabriel synthesis.

The PEG moiety with terminal functional groups suitable for linker synthesis can be prepared by several methods. For this compound, a short PEG chain is required. Diglycolic acid or its anhydride are common starting materials for introducing a PEG2 spacer. For longer PEG chains, the Williamson ether synthesis is a versatile method, allowing for the coupling of halogenated PEGs with alcohols or phenols to build up the desired chain length. acs.org For instance, monoprotected PEG diols can be reacted with a halogenated acetic acid derivative, followed by deprotection and further functionalization.

Optimization of Amidation and Esterification Reactions

Amidation: The formation of the amide bond between the propargyl amine and the PEGylated dicarboxylic acid derivative is a critical step. The reaction between an amine and an anhydride is generally efficient. However, to ensure high yields and purity, reaction conditions such as solvent, temperature, and stoichiometry should be optimized. Anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used to prevent hydrolysis of the anhydride. broadpharm.com The reaction is often carried out at room temperature.

Esterification: The final step is the conversion of the terminal carboxylic acid to an NHS ester. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). analis.com.my The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of EDC in combination with N-hydroxysulfosuccinimide (sulfo-NHS) can improve the water solubility of the activated intermediate and facilitate the reaction in aqueous-organic solvent mixtures. nih.gov The pH of the reaction mixture is also a critical parameter to control, as the stability of the NHS ester is pH-dependent. researchgate.net Generally, a slightly acidic to neutral pH is preferred for the activation step, while the subsequent reaction with an amine is more efficient at a slightly basic pH. researchgate.netjenkemusa.com

Reaction Reagents Solvent Temperature Key Considerations
Amidation Propargylamine, Diglycolic AnhydrideDichloromethane (DCM) or Dimethylformamide (DMF)Room TemperatureUse of anhydrous solvents is crucial to prevent hydrolysis of the anhydride.
Esterification Carboxylic acid precursor, N-hydroxysuccinimide (NHS), EDC or DCCDMF, DichloromethaneRoom TemperatureThe choice of coupling agent and control of pH are critical for high yield and purity. analis.com.myresearchgate.net

Purification Strategies for the Synthesized Linker

Purification of the final this compound is essential to remove unreacted starting materials, coupling agents, and byproducts. Given the different chemical properties of the intermediates and the final product, a multi-step purification strategy is often employed.

Common purification techniques include:

Crystallization: This can be an effective method for purifying solid intermediates and the final product, especially if a high degree of purity is required. mdpi.com

Column Chromatography: Silica gel chromatography is widely used to separate the desired product from impurities based on polarity. A gradient elution system, for example, with a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, can be effective.

Size Exclusion Chromatography (SEC): This technique is particularly useful for purifying PEGylated compounds, as it separates molecules based on their hydrodynamic volume. It can effectively remove smaller molecules like unreacted coupling agents and NHS.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the final purification and to assess the purity of the linker.

The choice of purification method depends on the scale of the synthesis and the specific properties of the compound and its impurities. For PEGylated molecules, a combination of chromatography techniques is often necessary to achieve the desired level of purity.

Mechanistic Principles of Propargyl O C1 Amido Peg2 C2 Nhs Ester Reactivity

Detailed Mechanism of NHS Ester Acylation with Primary Amines

N-hydroxysuccinimide esters are widely used reagents for the modification of primary amines in biomolecules. glenresearch.comthermofisher.com The reaction results in the formation of a stable amide bond. glenresearch.comthermofisher.com

The core of the NHS ester acylation reaction is a nucleophilic attack by the primary amine on the carbonyl carbon of the ester. glenresearch.com This process is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond between the target molecule and the propargyl-containing linker. glenresearch.com

The acylation reaction with NHS esters is highly dependent on the pH of the reaction medium. lumiprobe.comjyi.org For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state. nih.gov At acidic pH, the amine group is protonated (R-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comjyi.org Conversely, at alkaline pH, while the concentration of the reactive deprotonated amine increases, the rate of hydrolysis of the NHS ester also significantly increases. thermofisher.comthermofisher.com This competing hydrolysis reaction can reduce the efficiency of the desired acylation. thermofisher.comnih.gov Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5, with an optimal pH often cited between 8.3 and 8.5 to balance amine reactivity and ester stability. thermofisher.comlumiprobe.com

The kinetics of the reaction are influenced by the concentration of both the amine and the NHS ester. In aqueous solutions, water is always present and can act as a competing nucleophile, leading to hydrolysis of the ester. glenresearch.com However, primary amines are generally much better nucleophiles than water, so the aminolysis reaction is usually favored. glenresearch.com

Table 1: pH Effects on NHS Ester Reactivity

pH ConditionAmine Group StateNHS Ester StabilityReaction Outcome
Acidic (e.g., pH < 6) Protonated (R-NH3+)Relatively stableNo or very slow acylation. lumiprobe.comjyi.org
Neutral to Slightly Alkaline (pH 7.2-8.5) Equilibrium between protonated and deprotonated formsModerate stabilityOptimal range for efficient acylation. thermofisher.com
Alkaline (e.g., pH > 9) Deprotonated (R-NH2)Prone to rapid hydrolysisDecreased acylation efficiency due to competing hydrolysis. thermofisher.com

The primary competing reaction in the acylation of amines with NHS esters in aqueous environments is hydrolysis. thermofisher.comnih.gov The hydroxide (B78521) ions present in the solution can attack the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid and the NHS leaving group. The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

Besides hydrolysis, other side reactions can occur. With a large excess of the NHS ester, acylation of other nucleophilic residues on proteins, such as the hydroxyl groups of tyrosine, serine, and threonine, can be observed. researchgate.netrug.nlnih.gov However, the resulting ester linkages are less stable than the amide bonds formed with primary amines and can often be reversed, for example, by heating. researchgate.netrug.nl

Propargyl Group Reactivity in Bio-orthogonal Click Chemistry

The propargyl group, a terminal alkyne, is a key component for subsequent bio-orthogonal ligation reactions. rsc.org These reactions are characterized by their high specificity and efficiency in complex biological environments. nih.govnih.gov The two main types of click chemistry reactions involving terminal alkynes are the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govbeilstein-journals.orgnih.gov This reaction is characterized by its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov The reaction is catalyzed by copper(I) ions, which are often generated in situ by the reduction of copper(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.org

The mechanism of CuAAC is thought to involve the formation of a copper(I)-acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the copper(I) catalyst. The use of ligands, such as N-heterocyclic carbenes (NHCs), can enhance the stability and catalytic activity of the copper(I) species. nih.gov CuAAC reactions are typically fast, often proceeding to completion within minutes to a few hours at room temperature. nih.govacs.org

Table 2: Key Features of CuAAC

FeatureDescription
Reactants Terminal Alkyne, Azide
Catalyst Copper(I) nih.govnih.gov
Product 1,4-disubstituted 1,2,3-triazole nih.govnih.gov
Kinetics Typically fast at room temperature. nih.gov
Key Advantage High regioselectivity and efficiency. nih.govnih.gov
Limitation Potential cytotoxicity of the copper catalyst in living systems. nobelprize.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst, making it more suitable for applications in living systems. nobelprize.orgmagtech.com.cn SPAAC utilizes a strained cyclooctyne (B158145), which reacts with an azide in a [3+2] cycloaddition reaction driven by the release of ring strain. magtech.com.cn

However, the propargyl group of Propargyl-O-C1-amido-PEG2-C2-NHS ester is a terminal, linear alkyne and therefore lacks the ring strain necessary to drive the SPAAC reaction at a practical rate. magtech.com.cnresearchgate.net For SPAAC to occur efficiently, the alkyne must be part of a strained ring system, such as a cyclooctyne derivative (e.g., DIFO, DIBO, or BCN). researchgate.netnih.gov Therefore, while the propargyl group is primed for CuAAC, it is not a suitable reaction partner for SPAAC without prior modification into a strained cyclic alkyne. The reactivity of the propargyl group in this context is thus primarily directed towards copper-catalyzed click chemistry.

Chemo- and Regioselectivity in Complex Biological Systems

The utility of bifunctional crosslinkers like this compound in complex biological environments is critically dependent on their ability to react with intended targets in a predictable and controlled manner. This control is governed by the principles of chemoselectivity and regioselectivity, which describe the preference of the reagent's reactive groups for specific functional groups and specific atomic positions within a molecule, respectively. wikipedia.orgyoutube.com

Chemoselectivity of the NHS Ester Moiety

The NHS ester is a widely used functional group for bioconjugation, primarily due to its reactivity towards primary amines. nih.govbiorxiv.org In a complex biological system, such as a cellular proteome, the NHS ester moiety of this compound will preferentially react with the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of proteins to form stable amide bonds. nih.gov Lysine residues are among the most abundant amino acids in proteins, making them frequent targets for NHS ester-based modification. nih.gov

While highly selective for primary amines, NHS esters are not perfectly chemoselective and can exhibit reactivity with other nucleophilic amino acid residues. nih.govacs.org The extent of these side reactions is influenced by factors such as pH and the local chemical environment of the amino acid residue. biorxiv.org Research using alkyne-functionalized NHS esters as reactivity-based probes in complex proteomes has provided quantitative insight into this reactivity profile. These studies have shown that while lysines are the predominant target, significant modification also occurs on serines and threonines, with minor reactivity observed for tyrosines and other nucleophiles. nih.govacs.org For instance, in one proteome-wide study, lysines accounted for nearly half of the modified sites, but a substantial portion also consisted of serine and threonine modifications. nih.gov This demonstrates that under typical experimental conditions, NHS esters can acylate a range of nucleophilic hotspots. nih.govacs.org Furthermore, the succinimide (B58015) ring itself is not always an inert leaving group and can undergo a ring-opening side-reaction, leading to unintended modifications that are dependent on the specific lysine environment. proteomexchange.org

Chemoselectivity of the Propargyl Group

In contrast to the NHS ester, the propargyl group offers an extremely high degree of chemoselectivity. It is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction is considered bio-orthogonal, meaning it proceeds with high efficiency under biological conditions without cross-reacting with the vast array of functional groups naturally present in cells. The propargyl group will react almost exclusively with an azide-functionalized molecule in the presence of a copper catalyst. medchemexpress.compharmaffiliates.com This exceptional chemoselectivity allows for the precise and specific attachment of a second molecule of interest after the initial protein labeling via the NHS ester has occurred.

Regioselectivity

Regioselectivity refers to the preference for reaction at a specific position. wikipedia.org For this compound, this applies to both the NHS ester and propargyl functionalities.

NHS Ester: While the NHS ester chemoselectively targets amine groups, its regioselectivity on a large protein with multiple lysine residues can be heterogeneous. nih.gov The specific lysine residue that reacts is determined by its surface accessibility and its local microenvironment, which influences its nucleophilicity. Therefore, labeling a protein with this reagent can result in a mixture of protein molecules modified at different lysine positions.

Propargyl Group: The CuAAC reaction involving the propargyl group is highly regioselective. The copper-catalyzed mechanism almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, providing a single, well-defined linkage product.

The combination of the broad amine reactivity of the NHS ester and the highly specific, bio-orthogonal reactivity of the propargyl group makes this compound a powerful tool for applications like antibody-drug conjugate (ADC) development, where a drug molecule (containing an azide) can be specifically linked to an antibody that has been labeled via its lysine residues. medchemexpress.comglpbio.combiocat.com

Data Tables

Table 1: Amino Acid Reactivity Profile of an NHS-Ester-Alkyne Probe in a Mouse Liver Proteome.

This table summarizes the distribution of amino acid residues modified by an alkyne-functionalized N-hydroxysuccinimide-ester probe, demonstrating its reactivity profile in a complex biological milieu. Data is adapted from chemoproteomic studies. nih.gov

Amino Acid ResiduePercentage of Total Modified PeptidesPrimary Reactive Site
Lysine~49%ε-amino group
Threonine~18%Hydroxyl group
Serine~17%Hydroxyl group
TyrosineMinorHydroxyl group
ArginineMinorGuanidinium group
CysteineMinorThiol group

Advanced Applications in Chemical Biology Research Methodologies

Protein and Peptide Bioconjugation Strategies

Propargyl-O-C1-amido-PEG2-C2-NHS ester serves as a critical tool for the chemical modification of proteins and peptides, enabling the introduction of a wide array of functionalities. medchemexpress.combiocat.com This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. medchemexpress.combiocat.commedchemexpress.comglpbio.combiocat.comglpbio.com The non-cleavable nature of this specific linker ensures that the conjugated molecule remains stably attached to the protein. medchemexpress.combiocat.comglpbio.comglpbio.com

The NHS ester moiety of this compound is highly reactive towards the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. broadpharm.comnih.govaxispharm.com This reaction results in the formation of a stable amide bond, effectively tethering the propargyl-PEG linker to the protein. nih.gov

While the labeling of lysine residues is often non-selective due to the presence of multiple lysines on the protein surface, this can be advantageous for attaching multiple copies of a molecule of interest. nih.gov However, for applications requiring a high degree of homogeneity, controlling the stoichiometry and site of labeling is crucial. Research has focused on strategies to achieve more site-specific labeling of amine residues. One approach involves optimizing reaction conditions, such as pH and reagent concentrations, to favor modification of the more accessible or reactive amine groups.

Another strategy to enhance site-specificity involves protein engineering, where lysine residues are strategically introduced or removed to direct the conjugation to a specific location. While traditional NHS ester-based labeling can be non-selective, its combination with other techniques can lead to more defined conjugates. nih.gov

PropertyDescription
Functional Group N-hydroxysuccinimide (NHS) ester
Target Residue Primary amines (e.g., Lysine, N-terminus)
Bond Formed Amide
Key Feature Allows for the introduction of a terminal alkyne for subsequent click chemistry.

The propargyl group introduced onto a protein via the NHS ester serves as a versatile handle for further functionalization through click chemistry. medchemexpress.com This allows for the attachment of a diverse range of reporter molecules, affinity tags, or other bioactive molecules that possess an azide (B81097) group. This two-step approach is highly efficient and orthogonal to most biological functional groups, minimizing side reactions.

For instance, a protein can first be labeled with this compound. Subsequently, an azide-functionalized fluorescent dye can be "clicked" onto the protein, creating a fluorescently labeled protein probe for use in cellular imaging or flow cytometry. Similarly, an azide-containing biotin (B1667282) molecule can be attached to facilitate protein purification or detection using streptavidin-based assays. This modularity is a significant advantage in the development of novel protein-based tools for research.

ApplicationDescription of Functionalization
Fluorescent Labeling A protein is first reacted with this compound, followed by the addition of an azide-modified fluorophore via click chemistry.
Affinity Tagging An azide-functionalized biotin or other affinity tag is conjugated to the propargyl-modified protein for purification or immobilization.
Drug Conjugation An azide-containing drug molecule is attached to the propargyl-modified antibody or protein to create a bioconjugate.

The production of homogeneous protein conjugates, where each protein molecule is modified at the same specific site with a defined number of conjugated molecules, is a major goal in bioconjugation chemistry, particularly for therapeutic applications like ADCs. nih.gov While the random labeling of lysine residues with NHS esters typically leads to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs), the use of this compound in combination with site-specific technologies can contribute to the generation of more homogeneous products. nih.govnih.gov

Strategies to achieve homogeneity include engineering antibodies with a single reactive cysteine or incorporating unnatural amino acids with unique chemical handles. In such a context, after the initial site-specific modification, the propargyl group can be used for the efficient and specific attachment of the payload via click chemistry. This ensures that the final conjugate is uniform, which is critical for consistent efficacy and a predictable pharmacokinetic profile. nih.gov

Nucleic Acid Modification and Oligonucleotide Functionalization

The utility of this compound extends to the modification of nucleic acids. The NHS ester can react with amine-modified oligonucleotides to introduce a propargyl group for subsequent functionalization. glenresearch.com

During solid-phase oligonucleotide synthesis, a phosphoramidite (B1245037) containing a primary amine group can be incorporated at a specific position within the sequence. glenresearch.com After synthesis and deprotection, this amine-modified oligonucleotide can be reacted in solution with this compound. This reaction covalently attaches the propargyl-PEG linker to the oligonucleotide.

This post-synthetic modification strategy allows for the introduction of an alkyne handle at a defined location within the DNA or RNA strand. This alkyne can then be used to conjugate a wide variety of azide-containing molecules, such as quenchers, fluorophores, or other labels, through click chemistry. This method provides a powerful tool for creating custom-functionalized oligonucleotides for applications in molecular diagnostics and as research probes. glenresearch.com

StepDescription
1. Synthesis An oligonucleotide is synthesized with an amine-modifier phosphoramidite at a desired position.
2. Conjugation The purified amine-modified oligonucleotide is reacted with this compound.
3. Functionalization The resulting propargyl-modified oligonucleotide is then conjugated to an azide-containing molecule via click chemistry.

The functionalization of oligonucleotides with propargyl groups is also a key strategy for their immobilization onto surfaces for biosensor applications. An azide-functionalized surface, such as a glass slide or a gold nanoparticle, can be prepared. Propargyl-modified oligonucleotides can then be covalently attached to this surface via CuAAC.

This method of immobilization is highly efficient and results in a stable, covalent linkage. The ability to pattern the azide-functionalized surface allows for the creation of high-density DNA microarrays. These microarrays can be used for a variety of applications, including gene expression analysis, single nucleotide polymorphism (SNP) detection, and pathogen identification. The specific and oriented immobilization of nucleic acids is crucial for the sensitivity and reproducibility of such biosensors.

Linker Integration in Advanced Molecular Constructs (Research Focus)

The chemical compound this compound is a heterobifunctional linker that plays a significant role in the construction of complex biomolecules for research. Its structure comprises three key functional components: a propargyl group (containing a terminal alkyne), a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This specific arrangement allows for a two-step, controlled conjugation strategy, making it a valuable tool in various advanced research applications.

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.combiocat.commybiosource.com In this context, the linker connects a monoclonal antibody to a cytotoxic drug. The synthesis strategy leverages the linker's bifunctional nature. The NHS ester group is an amine-reactive function that readily reacts with primary amine groups, such as the lysine residues present on the surface of an antibody, forming a stable and irreversible amide bond. broadpharm.com

The other end of the linker features a propargyl group with a terminal alkyne. This alkyne serves as a chemical handle for the attachment of the cytotoxic payload. This conjugation is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. medchemexpress.comaffinanotech.com The payload must first be modified to contain an azide group. The subsequent "click" reaction between the linker's alkyne and the drug's azide forms a stable triazole ring, covalently linking the drug to the antibody-linker construct. medchemexpress.com

The integrated PEG component, consisting of two ethylene (B1197577) glycol units, enhances the solubility and can influence the pharmacokinetic properties of the resulting ADC. Unlike cleavable linkers, which are designed to release the drug under specific conditions (e.g., acidic pH or enzymatic cleavage), this non-cleavable linker ensures that the payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome. nih.gov This can help minimize off-target toxicity associated with premature drug release. nih.gov

Table 1: Functional Components of this compound in ADC Synthesis

Component Chemical Group Function in ADC Synthesis Resulting Bond
Amine-Reactive End N-Hydroxysuccinimide (NHS) ester Covalently attaches the linker to primary amine groups (e.g., lysine residues) on the antibody. broadpharm.com Amide
Spacer 2-unit Polyethylene Glycol (PEG) Provides spatial separation between the antibody and the drug; can improve solubility. -

| Bioorthogonal Handle | Propargyl (Terminal Alkyne) | Allows for the attachment of an azide-modified cytotoxic drug via click chemistry. medchemexpress.comaffinanotech.com | Triazole |

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govaxispharm.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. jenkemusa.combiochempeg.com The linker is a critical component, as its length, composition, and flexibility significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for degradation efficiency. axispharm.com

Linkers like this compound are well-suited for PROTAC synthesis due to their modular nature. The bifunctional design enables a convergent synthesis, where the two ligands can be prepared separately and then joined by the linker. For example, the NHS ester end can be reacted with an amine-functionalized E3 ligase ligand (such as derivatives of thalidomide (B1683933) or VHL ligands). nih.govbroadpharm.com

Subsequently, the propargyl group on the resulting ligand-linker intermediate serves as an attachment point for the second component. The target protein ligand, modified with an azide group, can be "clicked" onto the propargyl group using CuAAC. nih.gov This click chemistry approach is highly efficient and allows for the rapid assembly of libraries of PROTACs with varied ligands, linker lengths, and attachment points to screen for optimal degradation activity. nih.gov The inclusion of a PEG motif, even a short one, is a common strategy in PROTAC design, as it helps to improve the molecule's water solubility and cell permeability. jenkemusa.combiochempeg.comprecisepeg.com

Table 2: Application of this compound in PROTAC Assembly

Feature Role in PROTAC Design Research Finding
Bifunctionality Enables modular and convergent synthesis of the chimera. Bifunctional linkers allow for the rapid and facile assembly of PROTAC structures. jenkemusa.com
NHS Ester Group Conjugation to one of the ligands (e.g., E3 ligase ligand) via an amine handle. Amine-reactive NHS esters are standard tools for bioconjugation. broadpharm.com
Propargyl Group Attachment of the second ligand (e.g., target protein ligand) via click chemistry. nih.gov The use of alkyne-azide click chemistry expedites PROTAC synthesis in a highly convergent manner. nih.gov

| PEG Spacer | Improves physicochemical properties like solubility and permeability. axispharm.combiochempeg.com | PEG linkers are the most common motifs in PROTACs, used in over half of reported molecules to increase water solubility. biochempeg.com |

The development of molecular probes for biological imaging often requires the conjugation of a targeting moiety (e.g., peptide, antibody) to a reporter group (e.g., a fluorophore, a radiometal chelator). researchgate.net Click chemistry has become a cornerstone in this field because it provides a reliable and high-yield method for creating complex, multifunctional probes under mild conditions. nih.govacs.org

This compound is an ideal scaffold for building such probes. The synthesis follows a modular design. First, the NHS ester is used to attach the linker to a targeting biomolecule that contains a primary amine. This creates a "propargyl-tagged" targeting agent. This intermediate can then be reacted with a variety of azide-functionalized reporter molecules. nih.gov

This strategy allows a single, alkyne-functionalized biomolecule precursor to be used for the creation of multiple types of imaging probes. researchgate.net For example, reacting the precursor with an azide-containing fluorescent dye yields a probe for fluorescence microscopy. Reacting it with an azide-functionalized chelator, which can then capture a radiometal (like 99mTc or an isotope for PET imaging), produces a probe for nuclear imaging. acs.orgrug.nl This modularity streamlines the development process for creating matched sets of probes for different imaging modalities, facilitating comparative studies of biological processes. researchgate.net

Table 3: Modular Assembly of Imaging Probes using this compound

Imaging Modality Azide-Modified Component to be "Clicked" Principle of Detection
Fluorescence Imaging Fluorescent Dye (e.g., Alexa Fluor 488 Azide) nih.gov Detection of light emitted from the dye upon excitation.
Magnetic Resonance Imaging (MRI) Gadolinium (Gd) Chelate Azide nih.gov Detection of changes in the magnetic properties of water protons near the contrast agent.
SPECT Imaging Chelator Azide for Radiometals (e.g., for 99mTc) acs.org Detection of gamma rays emitted from the radioisotope.

| PET Imaging | Chelator Azide for Positron Emitters (e.g., for 18F, 64Cu) researchgate.net | Detection of photons produced from positron-electron annihilation. |

Applications in Materials Science and Nanotechnology Research

Surface Functionalization of Polymeric and Inorganic Materials

The ability to tailor the surface properties of materials is crucial for their performance in a wide range of applications. Propargyl-O-C1-amido-PEG2-C2-NHS ester facilitates the introduction of a "clickable" alkyne group onto various substrates, paving the way for subsequent functionalization with azide-containing molecules.

The functionalization of nanoparticles and microparticles is a key area of research, with implications for drug delivery, diagnostics, and catalysis. Propargyl-PEG-NHS esters are instrumental in this process. For instance, research has demonstrated the functionalization of gold nanoparticles (AuNPs) and macroporous polymer microclusters using this type of linker.

In one approach, amine-containing surfaces of nanoparticles are first reacted with Propargyl-PEG-NHS ester. This initial step covalently attaches the linker to the nanoparticle via a stable amide bond. The newly introduced terminal alkyne group is then available for a click reaction with an azide-modified molecule of interest, such as a protein, antibody, or therapeutic agent.

A notable application involves the creation of macroporous affinity materials for antibody purification. In a study, azide-functionalized poly(styrene-co-divinylbenzene-co-vinylbenzylazide) microclusters were post-functionalized using a propargyl-PEG-NHS ester. This process introduced NHS-ester activated sites onto the polymer support, which were then used to immobilize recombinant Protein A. rsc.orgnih.gov This created a high-capacity stationary phase for immunoglobulin affinity chromatography.

Interactive Data Table: Functionalization of Microparticles for Antibody Purification

Parameter Value Reference
Microparticle Core Poly(styrene-co-divinylbenzene-co-vinylbenzylazide) rsc.orgnih.gov
Linker Propargyl-dPEG1-NHS ester nih.gov
Functionalization Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov
Immobilized Protein Recombinant Staphylococcus aureus protein A rsc.orgnih.gov
Application Immunoglobulin affinity chromatography nih.gov

Similarly, gold nanoparticles have been functionalized for biological applications. In one study, human epidermal growth factor (EGF) was first modified with a propargyl-PEG-NHS ester. The resulting propargyl-PEG-EGF was then covalently attached to azide-functionalized gold nanoparticles via a CuAAC reaction. This method allows for the precise control over the conjugation of bioactive molecules to nanoparticle surfaces.

The principles of surface functionalization with this compound extend to the modification of hydrogels and polymer scaffolds, which are critical materials in tissue engineering and regenerative medicine. The porous nature of these scaffolds often presents amine groups that can be targeted by the NHS ester of the linker.

Once the propargyl group is introduced onto the scaffold's surface, it can be used to immobilize a wide array of bioactive molecules. For example, azide-modified peptides containing cell adhesion sequences (like RGD) or growth factors can be "clicked" onto the scaffold. This allows for the creation of a cellular microenvironment that can promote cell attachment, proliferation, and differentiation. The efficiency and mild conditions of the click reaction are particularly advantageous for preserving the biological activity of the immobilized molecules. The functionalization of macroporous polymer-protein hybrid materials serves as a prime example of this strategy's success. nih.gov

Fabrication of Bio-interfaces and Bio-sensing Platforms

The creation of well-defined bio-interfaces is essential for the development of sensitive and specific biosensors. This compound provides a robust method for constructing such interfaces. By first modifying a sensor surface (e.g., a gold-coated coverslip) with an amine-terminated self-assembled monolayer (SAM), the NHS ester of the linker can be used to introduce alkyne functionalities.

These alkyne-terminated surfaces can then be used to immobilize azide-containing capture probes, such as antibodies or nucleic acids, via click chemistry. This oriented and covalent attachment can improve the accessibility of the capture probes for their targets, leading to enhanced sensor performance.

Research has shown the use of propargyl-PEG-NHS ester in the development of high-affinity immunolabeling strategies. In one example, anti-biotin antibodies were modified with the linker to introduce an alkyne group. These modified antibodies were then attached to azide-functionalized gold nanoparticles. This "click" chemistry approach provides a versatile method for preparing immunolabels for various bio-imaging and sensing applications.

Interactive Data Table: Nanoparticle-Based Immunolabeling

Component Material/Molecule Functionalization Reference
Nanoparticle 40 nm Gold Nanoparticles (AuNPs) Thiol-polyethylene glycol-azide
Antibody Anti-biotin antibody Propargyl-PEG-NHS ester
Conjugation Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
Application High-affinity immunolabeling of cell surface receptors

Development of Responsive Materials through Covalent Integration

A burgeoning area of materials science is the creation of "smart" or responsive materials that change their properties in response to external stimuli such as temperature or pH. The covalent integration of this compound into polymer structures can play a role in the development of such materials.

For example, a thermo-responsive polymer could be synthesized to include amine-functional side chains. By reacting these amine groups with the NHS ester of the linker, the polymer can be decorated with propargyl groups. These alkyne-functionalized polymers can then be cross-linked with azide-containing molecules or used to tether other functional moieties. This approach allows for the design of materials where a stimulus-induced conformational change in the polymer backbone could alter the accessibility or activity of the "clicked" molecules. While direct research utilizing this compound for this specific purpose is emerging, the fundamental chemistry provides a clear pathway for creating such advanced responsive systems. The development of thermo-responsive polymer gels with physical crosslinking due to intermolecular interactions highlights the potential of such strategies.

Experimental Methodological Considerations for Propargyl O C1 Amido Peg2 C2 Nhs Ester Usage

Reaction Buffer Selection and Optimization for Conjugation Efficiency

Commonly employed buffers for NHS ester conjugations include phosphate-buffered saline (PBS), borate (B1201080) buffers, and carbonate-bicarbonate buffers. thermofisher.cominterchim.fr A frequently used buffer system is 0.1 M sodium phosphate (B84403) with 0.15 M sodium chloride at a pH of 7.2-7.5. thermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as they will compete with the target biomolecule for reaction with the NHS ester, thereby lowering the conjugation efficiency. thermofisher.combroadpharm.com

The Propargyl-O-C1-amido-PEG2-C2-NHS ester, like many NHS esters, may have limited solubility in aqueous buffers. covachem.com To address this, the linker is often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule. broadpharm.comcovachem.comglenresearch.com The use of anhydrous organic solvents is critical to prevent premature hydrolysis of the NHS ester. covachem.com The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of the biomolecule. thermofisher.com

Buffer SystemRecommended pH RangeKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.5Commonly used, provides physiological salt concentration. thermofisher.com
Borate Buffer8.0 - 9.0Effective for maintaining a stable alkaline pH. thermofisher.com
Carbonate-Bicarbonate Buffer8.0 - 9.0Another option for reactions requiring a higher pH. thermofisher.com
HEPES Buffer7.2 - 8.0A non-amine containing zwitterionic buffer. thermofisher.com

Stoichiometric Ratio Determination and Control in Bioconjugation

Controlling the stoichiometric ratio of this compound to the biomolecule is essential for achieving the desired degree of labeling and avoiding unwanted side products. An excess of the NHS ester is typically used to drive the reaction towards completion and compensate for any hydrolysis that may occur. glenresearch.com The optimal molar excess can vary significantly depending on the concentration of the biomolecule and the desired level of modification.

For mono-labeling of proteins, an empirical molar excess of approximately 8-fold of the NHS ester is often a good starting point. lumiprobe.com However, for different applications or biomolecules, this ratio may need to be adjusted. For instance, in some protocols for labeling oligonucleotides, a 5- to 10-fold excess of the NHS ester is recommended. glenresearch.com In other studies, a 20-fold molar excess of a PEG NHS ester was used for protein labeling. broadpharm.com

It is important to note that at very high concentrations of the NHS ester, the risk of modifying unintended sites or causing protein aggregation can increase. Therefore, the stoichiometric ratio should be carefully optimized for each specific application. The concentration of the reactants also plays a crucial role; higher concentrations of both the biomolecule and the linker can favor the conjugation reaction over hydrolysis. interchim.frglenresearch.com

ApplicationRecommended Molar Excess of NHS EsterReference
General Protein Mono-labeling~8-fold lumiprobe.com
Oligonucleotide Labeling5 to 10-fold glenresearch.com
General Protein PEGylation20-fold broadpharm.com

Strategies for Quenching Unreacted Linker

After the desired reaction time, it is crucial to quench any unreacted this compound to prevent further modification of the biomolecule or reaction with other components in subsequent steps. Quenching is typically achieved by adding a small molecule containing a primary amine. thermofisher.com

Common quenching reagents include Tris, glycine, lysine (B10760008), or ethanolamine, typically at a final concentration of 20-50 mM. thermofisher.cominterchim.fr These molecules react with the remaining NHS esters, effectively terminating the conjugation reaction. The choice of quenching reagent can be important. For example, adding hydroxylamine (B1172632) at a final concentration of 10 mM can quench the reaction by hydrolyzing the unreacted NHS ester, which regenerates the original carboxyl group on the linker. interchim.fr In contrast, using primary amine-containing compounds like Tris or glycine will result in the formation of a stable amide bond with the linker. interchim.fr

In some instances, raising the pH to above 8.5 can also be used to promote the hydrolysis of the unreacted NHS ester. thermofisher.com More recently, methylamine (B109427) has been shown to be a highly efficient quenching reagent, capable of removing unwanted side-products from over-labeling. nih.gov

Post-Conjugation Purification Techniques for Complex Mixtures

Following the conjugation and quenching steps, the reaction mixture will contain the desired bioconjugate, unreacted biomolecule, excess linker, quenched linker, and other byproducts. Purification is therefore a critical step to isolate the desired product.

For macromolecules like proteins and antibodies, size-exclusion chromatography (gel filtration) is a widely used and effective method for separating the larger conjugate from smaller molecules like excess linker and byproducts. lumiprobe.cominterchim.fr Desalting columns are a common tool for this purpose. interchim.fr

Other purification techniques that can be employed include:

Dialysis: This is a suitable method for removing small molecule impurities from protein and other macromolecule solutions. broadpharm.com

Precipitation: For proteins and nucleic acids, precipitation with organic solvents like ethanol (B145695) or acetone (B3395972) can be an effective way to separate the biomolecule-containing components from the soluble organic impurities. lumiprobe.comsigmaaldrich.com

Chromatography: Besides size exclusion, other chromatographic methods such as reversed-phase high-performance liquid chromatography (HPLC) can be used for more complex mixtures or to achieve higher purity. sigmaaldrich.com

It is important to note that when using spectrophotometric methods to monitor protein fractions during purification, the N-hydroxysuccinimide (NHS) byproduct absorbs strongly in the 260-280 nm range, which can interfere with protein quantification at A280. thermofisher.cominterchim.fr

Reaction Kinetics and Efficiency Studies of Conjugation Processes

The efficiency of the conjugation process is influenced by the interplay of reaction kinetics between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester. The rate of hydrolysis of NHS esters is significantly influenced by pH, increasing as the pH becomes more alkaline. thermofisher.com For example, the half-life of an NHS-ester can be several hours at pH 7 but can decrease to minutes at pH 8.6. thermofisher.comthermofisher.com

The concentration of the reactants also plays a significant role in the reaction kinetics. Higher concentrations of the amine-containing biomolecule and the this compound will favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction. glenresearch.com Studies have shown that increasing the concentration of reactants can lead to a significant improvement in labeling efficiency. nih.gov

Mass Spectrometry (MS) Techniques for Product Confirmation

Mass spectrometry is an indispensable tool for confirming the covalent attachment of the linker and for quantifying the extent of modification. jyi.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights. Soft ionization techniques are particularly suited for analyzing large, fragile biomolecules without causing significant fragmentation. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing large biomolecules like proteins and peptides directly from solution. creative-proteomics.com In ESI-MS, the bioconjugate is introduced as a liquid, and a high voltage is applied, creating an aerosol of charged droplets. As the solvent evaporates, a series of multiply charged ions of the bioconjugate are produced. creative-proteomics.com

The resulting spectrum displays a series of peaks, each representing the same molecule with a different number of charges. Computational deconvolution of this charge state envelope produces a zero-charge spectrum, revealing the accurate molecular weight of the species present in the sample. enovatia.com The conjugation of "this compound" results in a predictable mass increase. By comparing the deconvoluted mass of the modified biomolecule to the unmodified starting material, the successful conjugation can be unequivocally confirmed. enovatia.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique highly effective for the analysis of bioconjugates. nih.govresearchgate.net In this method, the analyte is co-crystallized with a matrix material on a sample plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact bioconjugate into the gas phase as predominantly singly charged ions. researchgate.net The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass, allowing for precise molecular weight determination. creative-proteomics.com

MALDI-TOF MS is particularly useful for analyzing heterogeneous mixtures, which can arise from the conjugation reaction. nih.gov The resulting spectrum will show distinct peaks corresponding to the unmodified biomolecule and the biomolecule modified with one, two, or more linkers. This provides a clear visual representation of the conjugation efficiency and the distribution of labeled products. nih.gov

Verification of Linker Incorporation and Degree of Labeling

Both ESI-MS and MALDI-TOF MS are used to verify the incorporation of the "this compound" linker and to determine the degree of labeling (DOL). The DOL refers to the average number of linker molecules conjugated to each biomolecule.

The verification is achieved by calculating the mass difference between the observed mass of the conjugate and the mass of the parent biomolecule. This mass shift should correspond precisely to the mass of the incorporated linker minus the mass of the leaving group (N-hydroxysuccinimide).

The MS spectrum provides a profile of the reaction products. For a protein, a heterogeneous mixture is common, with species corresponding to the unmodified protein (DOL=0), singly modified (DOL=1), doubly modified (DOL=2), and so on. By analyzing the relative intensities or peak areas of these different species in the deconvoluted ESI or MALDI spectrum, the average DOL for the entire sample can be calculated, providing a quantitative measure of the conjugation reaction's outcome. nih.gov

Table 1: Illustrative Mass Spectrometry Data for a Model Peptide Conjugation

This table illustrates the expected mass shifts upon conjugation of a hypothetical 5 kDa peptide with "this compound" (Molecular Weight of incorporated linker fragment ≈ 312.35 Da).

SpeciesDegree of Labeling (DOL)Expected Mass (Da)Observed Mass Shift (Da)
Unmodified Peptide05000.000
Mono-conjugated Peptide15312.35+312.35
Di-conjugated Peptide25624.70+624.70
Tri-conjugated Peptide35937.05+937.05

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR and Carbon-13 NMR for Linker Connectivity

One-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural verification. The conjugation of the "this compound" linker introduces new, characteristic signals into the NMR spectrum of the biomolecule.

¹H NMR: The spectrum of the conjugate will exhibit new peaks corresponding to the protons of the linker. Key signals to identify include the distinct peak for the terminal alkyne proton (C≡C-H) typically found around 2.5 ppm, and the characteristic repeating methylene (-CH₂-CH₂-O-) signals of the PEG spacer, which appear as a strong singlet or multiplet around 3.6 ppm. rsc.orgresearchgate.netresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information. New signals will appear for the carbons of the linker, including the two distinct carbons of the alkyne group (typically between 70-80 ppm), the carbons of the PEG chain (around 70 ppm), and the carbonyl carbons of the newly formed amide and the ester precursor. rsc.orgresearchgate.netyoutube.com Observing these specific signals confirms the covalent attachment and structural integrity of the entire linker.

Table 2: Characteristic NMR Chemical Shifts for the Propargyl-PEG Linker

This table provides representative chemical shift ranges for the key functional groups within the "this compound" linker post-conjugation. (Solvent: D₂O or CDCl₃)

Functional GroupNucleusTypical Chemical Shift (ppm)
Alkyne Proton (≡C-H )¹H~2.5
PEG Methylene Protons (-CH₂ -CH₂ -O-)¹H~3.6
Alkyne Carbons (CC -H)¹³C70 - 80
PEG Methylene Carbons (-CH₂ -CH₂ -O-)¹³C~70
Amide Carbonyl (C =O)¹³C170 - 175

Two-Dimensional NMR for Complex Conjugate Structures

For complex bioconjugates, 1D NMR spectra can be crowded and difficult to interpret due to overlapping signals. creative-biostructure.com Two-dimensional (2D) NMR techniques enhance spectral resolution by spreading signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comwikipedia.org A COSY spectrum could be used to confirm the connectivity within the linker, for example, by showing a cross-peak between the alkyne proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that correlates the chemical shifts of protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. wikipedia.orglibretexts.org An HSQC spectrum of the conjugate would show a correlation peak for each C-H bond, providing an unambiguous fingerprint of the linker. For instance, a cross-peak at the coordinates corresponding to the chemical shifts of the alkyne proton (~2.5 ppm) and the alkyne carbon (~75 ppm) would definitively confirm the presence and environment of this critical functional group. creative-biostructure.comwikipedia.org For larger protein conjugates, comparing the ¹H-¹⁵N HSQC spectrum before and after conjugation can also reveal changes in the protein's structure or identify the region of linker attachment through chemical shift perturbations. creative-biostructure.comfrontiersin.org

By employing these advanced NMR methods, a comprehensive structural model of the bioconjugate can be developed, ensuring the integrity and precise structure of the final product. frontiersin.org

Theoretical Frameworks and Computational Approaches in Linker Design

Molecular Modeling of Linker Conformation and Flexibility

Molecular modeling provides crucial insights into the three-dimensional structure and dynamic behavior of linkers like Propargyl-O-C1-amido-PEG2-C2-NHS ester. Molecular dynamics (MD) simulations are a primary tool used to explore the conformational landscape of such linkers. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules, allowing researchers to understand how the linker will behave in a biological environment. acs.org

For this compound, MD simulations can reveal the flexibility imparted by the polyethylene (B3416737) glycol (PEG) portion. The PEG unit is known for its high flexibility and hydrophilicity. nih.govlmu.de In aqueous solutions, PEG typically adopts a trans-trans-gauche conformation, but this can change under different conditions or when tethered to a large molecule. lmu.de The short PEG2 unit in this specific linker provides a balance of solubility and defined spatial separation between the conjugated molecules.

Table 1: Predicted Conformational Properties of this compound Components

Linker ComponentPrimary Contribution to ConformationTypical Bond / Dihedral AnglesModeling Technique
PEG2 UnitHigh flexibility, hydrophilicity, variable conformations (e.g., trans-trans-gauche). lmu.deC-O-C-C dihedral angles are highly variable.Molecular Dynamics (MD) Simulations
Amide BondPlanar rigidity, influences spatial orientation. nih.gov~180° (trans configuration)Quantum Mechanics (QM), MD Simulations
Propargyl GroupRotational freedom, provides a reactive site for "click chemistry". axispharm.comRotation around the C-C single bond.MD Simulations
NHS EsterRelatively rigid ring structure, electrophilic center for amine reaction. nih.govDefined ring pucker conformations.QM/MM, MD Simulations

Prediction of Reactivity and Selectivity in Bioconjugation Environments

Computational methods are vital for predicting the chemical behavior of the linker's reactive termini: the N-hydroxysuccinimide (NHS) ester and the propargyl group.

The NHS ester is designed to react with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable amide bond. nih.govglenresearch.com However, NHS esters are susceptible to hydrolysis in aqueous environments, which is a competing reaction that deactivates the linker. gbiosciences.comnih.govacs.org Quantum mechanics/molecular mechanics (QM/MM) models can be employed to study the reaction mechanisms of aminolysis versus hydrolysis. nih.gov These models can calculate the activation energy barriers for both pathways, providing a prediction of the linker's stability and reactivity at different pH levels. acs.orgcapes.gov.br The optimal pH for coupling amines with NHS esters is typically between 8.3 and 8.5. lumiprobe.com Studies have shown that the rate of aminolysis can be significantly lower than the rate of hydrolysis, making efficient conjugation a time-sensitive process. acs.org

The terminal propargyl group is intended for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. broadpharm.commedchemexpress.com Computational models can predict the accessibility of this group for reaction with an azide-modified molecule. Steric hindrance from the parent molecule (e.g., an antibody) or from the linker's own conformation can impact the reaction rate. Modeling helps to ensure that the linker design provides adequate exposure of the alkyne for efficient conjugation. researchgate.net

Table 2: Predicted Reactivity Parameters for Linker Functional Groups

Functional GroupIntended ReactionCompeting ReactionFactors Influencing Selectivity & RateComputational Prediction Method
NHS EsterAminolysis (with Lysine ε-amino groups). nih.govHydrolysis. gbiosciences.comgbiosciences.compH, steric accessibility, local nucleophile concentration. nih.govnih.govQM/MM for activation barriers, kinetic modeling. nih.govnih.gov
Propargyl (Alkyne)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.comMinimal in biological systems.Steric accessibility, catalyst efficiency. researchgate.netMolecular Dynamics for conformational access.

Computational Design of Next-Generation Bioconjugation Reagents

The insights gained from modeling and reactivity prediction feed directly into the computational design of new and improved linkers. researchgate.net By understanding the limitations of a linker like this compound, scientists can perform in silico modifications to enhance its properties. patsnap.comnih.gov

Recently, machine learning and artificial intelligence (AI) frameworks have been developed to accelerate the design process. patsnap.com These models, such as Linker-GPT, can generate novel linker structures with desirable properties like synthetic accessibility and drug-likeness by learning from vast datasets of existing molecules. researchgate.net Such approaches can explore a much wider chemical space than traditional methods, proposing innovative linker backbones that go beyond simple PEG repeats, potentially incorporating features that improve stability, solubility, and payload release kinetics. researchgate.netpatsnap.com

Structure-Activity Relationship (SAR) Studies in Linker Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing linker performance. nih.govic.ac.uk In the context of linkers, the "activity" can refer to multiple parameters, including conjugation efficiency, stability of the resulting conjugate, and the biological efficacy of the final product (e.g., an ADC). acs.orgnih.gov Computational tools are invaluable for building predictive SAR models.

By systematically modifying the structure of this compound in silico and calculating the resulting change in properties, a SAR profile can be established. Key parameters that are often investigated include:

Linker Length: Shorter linkers may be shielded by the antibody, increasing stability, while longer linkers can improve solubility but may be more exposed to degradation. researchgate.netresearchgate.net

Linker Composition: Replacing the PEG unit with more rigid or more flexible components can alter the pharmacokinetic profile. The inclusion of specific cleavable sites (e.g., enzyme-sensitive peptides) is another critical design choice guided by SAR. acs.orgresearchgate.net

Steric Hindrance: Introducing bulky groups near reactive sites can modulate reaction rates and the stability of the final conjugate. nih.govresearchgate.net

These computational SAR studies guide the selection of the most promising linker candidates for synthesis and experimental validation, streamlining the development of next-generation bioconjugates with optimal properties for their intended application. rsc.orgacs.org

Future Directions and Emerging Research Avenues

Development of Orthogonal Bioconjugation Strategies with Related Linkers

The development of new bi- and tri-orthogonal linkers is an active area of research. morressier.com These advanced linkers allow for the selective and sequential conjugation of multiple molecules, enabling the construction of highly complex and multifunctional bioconjugates. acs.org The goal is to create systems where different chemical reactions can be performed in the same pot without interfering with each other, offering greater diversity and selectivity in bioconjugation. morressier.com

Integration into Automated Synthesis and Bioconjugation Platforms

There is a growing trend towards the automation of chemical synthesis and bioconjugation processes. sigmaaldrich.comresearchgate.net Automated platforms can significantly accelerate the discovery and optimization of new bioconjugates by enabling high-throughput screening of different linkers, payloads, and conjugation strategies. imperial.ac.ukacs.org The integration of linkers like Propargyl-O-C1-amido-PEG2-C2-NHS ester into these automated workflows will be crucial for advancing the field. sigmaaldrich.com

Expansion of Applications in Synthetic Biology and Advanced Bio-orthogonal Chemistry

The principles of bio-orthogonal chemistry are being increasingly applied in the field of synthetic biology. acs.orgnih.gov By incorporating unnatural amino acids with alkyne or azide (B81097) functionalities into proteins, researchers can use click chemistry to site-specifically modify proteins in living cells. This opens up new avenues for studying protein function, creating novel protein-based therapeutics, and engineering new biological pathways.

Innovations in Multi-functional Material Design via Click Chemistry

Click chemistry is a powerful tool for the design and synthesis of advanced materials with tailored properties. acs.orgresearchgate.net By using linkers with multiple reactive groups, it is possible to create highly crosslinked and functionalized polymers and hydrogels. researchgate.net These materials have potential applications in tissue engineering, drug delivery, and diagnostics. acs.orgrsc.org The versatility of click chemistry allows for the incorporation of a wide range of functional moieties, leading to materials with precisely controlled chemical and physical properties. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.